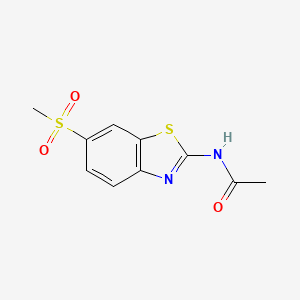
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a methylsulfonyl group at the 6th position of the benzothiazole ring and an acetamide group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
作用機序
Target of Action
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide, also known as N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE, has been found to have significant activity against Mycobacterium tuberculosis . The compound acts on the DprE1 target, which is crucial for the survival of the bacteria .
Mode of Action
The compound interacts with its target, DprE1, and inhibits its function . This interaction results in the inhibition of the growth of Mycobacterium tuberculosis . The compound also shows strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .
Biochemical Pathways
The compound affects the biochemical pathways related to the survival and growth of Mycobacterium tuberculosis . It also impacts the pathways related to acetylcholinesterase and Aβ 1-42 aggregation .
Result of Action
The compound’s action results in the inhibition of the growth of Mycobacterium tuberculosis . It also shows potential in improving cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .
生化学分析
Biochemical Properties
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has been found to interact with various enzymes and proteins. For instance, it has shown modest to strong inhibition of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . This interaction suggests that this compound could potentially influence various biochemical reactions involving this enzyme .
Cellular Effects
In terms of cellular effects, this compound has been found to influence cell function in several ways. For example, it has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests that this compound could potentially have protective effects on cells under certain conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. For instance, it has been found to inhibit AChE, which suggests that it could potentially influence neurotransmission at the molecular level .
準備方法
The synthesis of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 2-aminobenzothiazole as the starting material.
Sulfonylation: The 2-aminobenzothiazole undergoes sulfonylation with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group at the 6th position.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride to form the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: It is used in biological assays to study enzyme inhibition, particularly cholinesterase inhibition, which is relevant for Alzheimer’s disease research.
Material Science: The compound is explored for its use in the development of new materials with specific electronic and optical properties.
類似化合物との比較
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives such as:
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: This compound has a methoxy group instead of a methylsulfonyl group, which may result in different biological activities and chemical reactivity.
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: The presence of a chloro group can enhance the compound’s lipophilicity and potentially its ability to cross biological membranes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
特性
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-6(13)11-10-12-8-4-3-7(17(2,14)15)5-9(8)16-10/h3-5H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLNAPGCLPMZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(E)-2-(2-Fluoropyridin-4-yl)ethenyl]dimethylamine](/img/structure/B2805775.png)

![6-[(3,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2805780.png)



![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2805787.png)
![Ethyl 6-chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B2805788.png)
![6-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2805789.png)
![3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2805790.png)
![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2805797.png)

